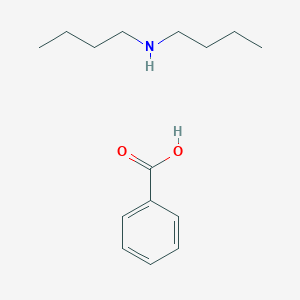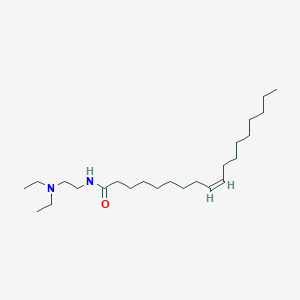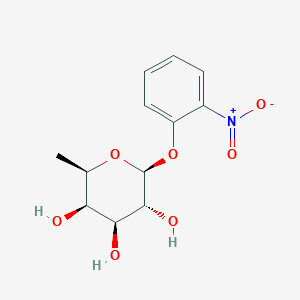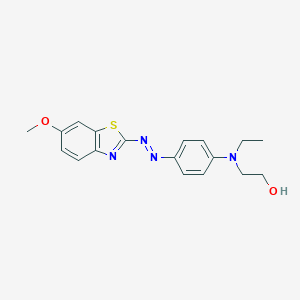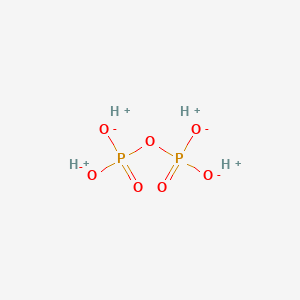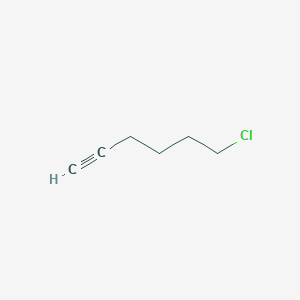
Cloruro de 2,3-Difenil-5-(4-metoxifenil)tetrazolio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a chemical compound known for its unique structure and properties This compound features a tetrazolium core, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Aplicaciones Científicas De Investigación
2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other tetrazole derivatives.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is the mitochondrial complex I . This complex plays a crucial role in cellular respiration, a process that generates energy within cells .
Biochemical Pathways
The reduction of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is part of the electron transport chain in the mitochondria . This chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in this process is used to form ATP, the energy currency of the cell .
Pharmacokinetics
It is known that the compound is soluble and can be stored at room temperature, away from moisture . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The reduction of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride to 1,3,5-triphenylformazan results in a color change from colorless to deep red . This color change can be used to distinguish between viable and non-viable cells , and to identify microorganisms capable of reducing the compound on solid culture media .
Action Environment
The action of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride can be influenced by various environmental factors. For instance, the compound’s reduction is favored under anaerobic conditions . Additionally, the compound’s stability may be affected by factors such as temperature and moisture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with benzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with diphenylacetylene in the presence of a suitable catalyst to yield the desired tetrazolium compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazolium ring to a dihydrotetrazole structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the tetrazolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, dihydrotetrazoles, and functionalized phenyl derivatives, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 1,2,3-Triazole derivatives
Uniqueness
The presence of both 4-methoxyphenyl and diphenyl groups further enhances its versatility and effectiveness in various scientific and industrial contexts .
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYHVSXCWQUDM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



